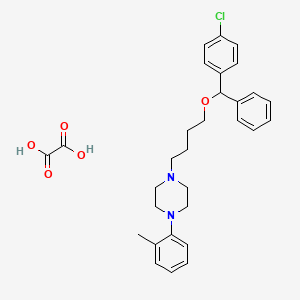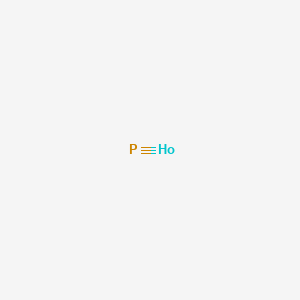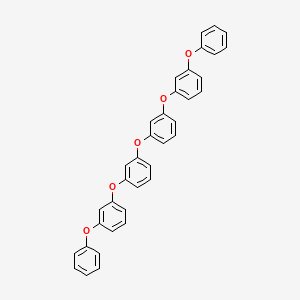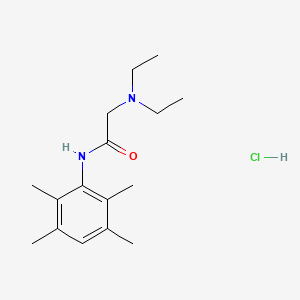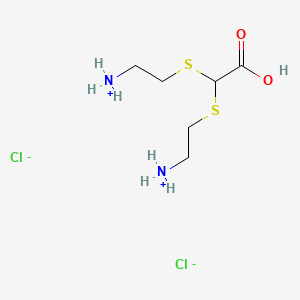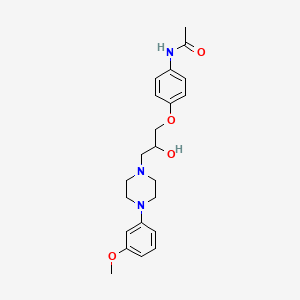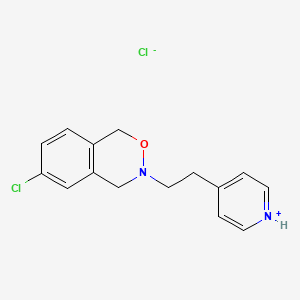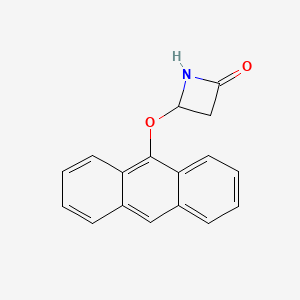
Tetracyclo(7.1.0.02,4.05,7)decane(1alpha,2alpha,4alpha,5beta,7alpha,9alpha)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetracyclo(7.1.0.02,4.05,7)decane(1alpha,2alpha,4alpha,5beta,7alpha,9alpha)- is a complex organic compound characterized by its unique polycyclic structure. This compound contains multiple interconnected rings, including three three-membered rings, one seven-membered ring, three eight-membered rings, three nine-membered rings, and one ten-membered ring . Its intricate structure makes it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the principles of organic synthesis, such as batch processing and the use of high-purity reagents, would apply to its production.
Analyse Chemischer Reaktionen
Types of Reactions
Tetracyclo(7.1.0.02,4.05,7)decane(1alpha,2alpha,4alpha,5beta,7alpha,9alpha)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the compound’s structure by adding hydrogen atoms.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Tetracyclo(7.1.0.02,4.05,7)decane(1alpha,2alpha,4alpha,5beta,7alpha,9alpha)- has several scientific research applications, including:
Chemistry: Used as a model compound to study polycyclic structures and their reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Wirkmechanismus
The mechanism of action of Tetracyclo(7.1.0.02,4.05,7)decane(1alpha,2alpha,4alpha,5beta,7alpha,9alpha)- involves its interaction with molecular targets through its polycyclic structure. The compound’s unique geometry allows it to fit into specific binding sites on enzymes or receptors, potentially modulating their activity. The exact molecular pathways involved are not well-understood and require further research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adamantane: Another polycyclic compound with a simpler structure.
Cubane: Known for its cubic structure and high strain energy.
Norbornane: A bicyclic compound with a bridged ring system.
Uniqueness
Tetracyclo(7.1.0.02,4.05,7)decane(1alpha,2alpha,4alpha,5beta,7alpha,9alpha)- is unique due to its highly complex and interconnected ring system, which distinguishes it from other polycyclic compounds. Its structure provides unique chemical and physical properties that are valuable for various research applications .
Eigenschaften
CAS-Nummer |
62279-40-7 |
|---|---|
Molekularformel |
C10H14 |
Molekulargewicht |
134.22 g/mol |
IUPAC-Name |
tetracyclo[7.1.0.02,4.05,7]decane |
InChI |
InChI=1S/C10H14/c1-5-2-7(5)9-4-10(9)8-3-6(1)8/h5-10H,1-4H2 |
InChI-Schlüssel |
DXVRHBRLEFLZRW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC2C3CC3C4C1C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


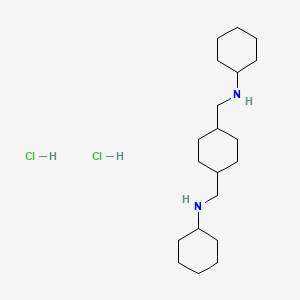
![2',4'-Difluoro-3-(4-methylpiperazine-1-carbonyl)[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13751606.png)
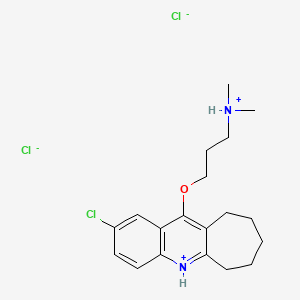

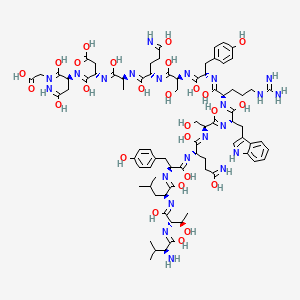
![3-(Cyclohexylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13751635.png)
